molecular formula C7H17ClN2O2 B12840986 Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride

Cat. No.: B12840986
M. Wt: 196.67 g/mol
InChI Key: DCTAYXIEQBEAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2. It is a derivative of glycine, where the amino group is substituted with an ethyl group and a methyl group, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature of around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether at low temperatures.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Oxo derivatives such as aldehydes or ketones.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the amino group.

Scientific Research Applications

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(methylamino)acetate: Lacks the ethyl group on the amino moiety, resulting in different chemical and biological properties.

    2-Aminoethyl methacrylate hydrochloride: Contains a methacrylate group, making it more reactive in polymerization reactions.

    N-(2-aminoethyl)-N-methylglycinate dihydrochloride: Similar structure but with different salt forms, affecting solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

ethyl 2-[2-aminoethyl(methyl)amino]acetate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-3-11-7(10)6-9(2)5-4-8;/h3-6,8H2,1-2H3;1H

InChI Key

DCTAYXIEQBEAPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.